REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1.[NH2:14][c:15]1[c:16]([C:17]#[N:18])[cH:19][cH:20][cH:21][cH:22]1.[S:23]([Cl:24])([Cl:25])=[O:26]>>[Cl:1][c:2]1[c:3]([C:4](=[O:6])[NH:14][c:15]2[c:16]([C:17]#[N:18])[cH:19][cH:20][cH:21][cH:22]2)[cH:7][cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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N#Cc1ccccc1NC(=O)c1ccc([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |